苦皮藤碱Q

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

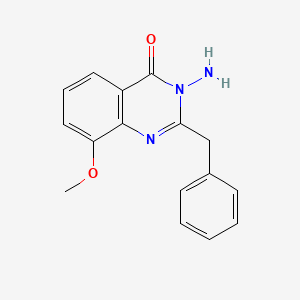

Picrasidine Q is an alkaloid component extracted from Angelica keiskei species . It has the capacity of anti-cell transformation and anti-cancer . Picrasidine Q induces cell apoptosis and G1 phase arrest in human esophageal cancer cell lines, and directly inhibits FGFR2 kinase activity .

Synthesis Analysis

Picrasidine Q was unambiguously determined by X-ray crystallographic analysis . The synthesis of ITHQ-type bis-β-carboline alkaloids could be directly achieved by a late-stage regio-selective aza-[4 + 2] cycloaddition .Molecular Structure Analysis

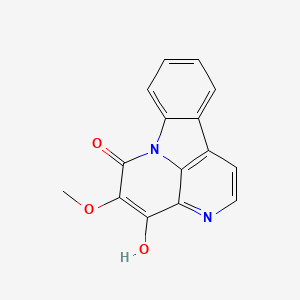

The molecular weight of Picrasidine Q is 266.25 and its formula is C15H10N2O3 . The structure of Picrasidine Q was determined by spectral and chemical evidence .Chemical Reactions Analysis

Picrasidine Q suppresses downstream signaling of FGFR2 in ESCC cells . It induces cell cycle arrest and apoptosis . Picrasidine Q suppresses the growth of ESCC cells . It inhibits proliferation by inhibition of G1/S cell cycle transition .Physical and Chemical Properties Analysis

The molecular weight of Picrasidine Q is 266.25 and its formula is C15H10N2O3 . The CAS number is 101219-61-8 .科学研究应用

对头颈鳞状细胞癌 (HNSCC) 的抗癌作用

研究发现苦皮藤碱Q 对 HNSCC 具有显著的抗癌作用 . 它抑制 HNSCC 细胞的运动、迁移和侵袭 . 具体而言,它通过上调 E-钙粘蛋白和 ZO-1 以及下调 β-连环蛋白和 Snail 来抑制 EMT 过程 . 此外,它还降低了丝氨酸蛋白酶 KLK-10 的表达 .

对食管鳞状细胞癌 (ESCC) 的抗癌作用

This compound 也显示出对 ESCC 的抗癌作用 . 它抑制细胞增殖,并诱导 ESCC 细胞的细胞周期 G1 期阻滞和凋亡 . 它靶向 FGFR2 激酶活性,并抑制下游靶蛋白,包括 AKT 和 mTOR 的磷酸化 .

抗细胞转化

研究发现this compound 具有抗细胞转化的能力 . 这意味着它可以防止正常细胞转化为癌细胞 .

抑制 FGFR2 信号通路

作用机制

Target of Action

Picrasidine Q, an alkaloid component extracted from Angelica keiskei species, has been identified to directly target the Fibroblast Growth Factor Receptor 2 (FGFR2) kinase . FGFR2 plays a crucial role in cell survival and proliferation, making it a significant target for anti-cancer therapies .

Mode of Action

Picrasidine Q interacts with its target, FGFR2, by inhibiting its kinase activity . This inhibition suppresses the downstream signaling of FGFR2, leading to significant changes in the cellular processes .

Biochemical Pathways

The primary biochemical pathway affected by Picrasidine Q is the FGFR2 signaling cascade. By inhibiting FGFR2 kinase activity, Picrasidine Q suppresses the downstream signaling of FGFR2, which includes the PI3K/Akt/mTOR pathway . This pathway plays a vital role in cell survival and proliferation, and its inhibition leads to cell cycle arrest and apoptosis .

Result of Action

The inhibition of FGFR2 by Picrasidine Q leads to a series of cellular effects. It induces cell apoptosis and G1 phase arrest in human esophageal cancer cell lines . Furthermore, it suppresses the growth of these cells, demonstrating its potential as an anti-cancer agent .

Action Environment

It’s worth noting that the compound is derived from the angelica keiskei species, a plant native to east asia . The plant’s growth conditions, such as soil quality, climate, and harvesting time, could potentially influence the concentration and efficacy of Picrasidine Q.

安全和危害

未来方向

生化分析

Biochemical Properties

Picrasidine Q has been found to interact with various biomolecules, most notably the Fibroblast Growth Factor Receptor 2 (FGFR2). It directly inhibits FGFR2 kinase activity , which plays a crucial role in cell survival and proliferation . This interaction with FGFR2 is a key aspect of Picrasidine Q’s biochemical role.

Cellular Effects

Picrasidine Q has significant effects on cellular processes. It induces cell apoptosis and G1 phase arrest in human esophageal cancer cell lines . By inhibiting FGFR2, Picrasidine Q suppresses downstream signaling in esophageal squamous cell carcinoma (ESCC) cells . This leads to a reduction in cell proliferation and an increase in cell cycle arrest and apoptosis .

Molecular Mechanism

The molecular mechanism of Picrasidine Q involves its binding interactions with FGFR2, leading to the inhibition of the kinase activity of this enzyme . This results in the suppression of downstream signaling pathways, including the phosphorylation of AKT and mTOR . These changes at the molecular level contribute to the anti-cancer effects of Picrasidine Q.

Temporal Effects in Laboratory Settings

It has been observed that Picrasidine Q can suppress the growth of ESCC cells over a period of 24 to 72 hours .

Metabolic Pathways

Picrasidine Q’s involvement in metabolic pathways is primarily through its interaction with FGFR2 . The full extent of its involvement in metabolic pathways, including its interactions with other enzymes or cofactors, remains to be explored.

属性

IUPAC Name |

4-hydroxy-3-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c1-20-14-13(18)11-12-9(6-7-16-11)8-4-2-3-5-10(8)17(12)15(14)19/h2-7,18H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFNTSGIQCFHGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=NC=CC3=C2N(C1=O)C4=CC=CC=C34)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B566418.png)

![3-[Ethyl(hexyl)amino]phenol](/img/structure/B566421.png)

![4-methyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B566423.png)

![4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566440.png)